molecular formula C6H3ClN4O2 B11903564 7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine

7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine

Cat. No.: B11903564
M. Wt: 198.57 g/mol
InChI Key: IIUUFWOVTHHNDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and cytotoxic properties . The structure of this compound consists of a fused imidazole and pyridine ring, with a chlorine atom at the 7th position and a nitro group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-3-nitropyridine.

    Nucleophilic Substitution: The halogen in the pyridine ring is activated by the nitro group, allowing for nucleophilic substitution.

    Reduction: The nitro group is reduced to form the required derivative of 2,3-diaminopyridine.

    Cyclization: The final step involves cyclization to form the imidazo[4,5-b]pyridine ring system.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction of the nitro group to an amino group is a common transformation.

    Substitution: The chlorine atom at the 7th position can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen in the presence of palladium on carbon, Raney nickel, and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as amino, hydroxyl, and alkyl groups.

Scientific Research Applications

7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine involves its interaction with molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The nitro group plays a crucial role in its antimicrobial activity by generating reactive nitrogen species that damage microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine is unique due to the presence of both chlorine and nitro groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

7-chloro-5-nitro-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-3-1-4(11(12)13)10-6-5(3)8-2-9-6/h1-2H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUUFWOVTHHNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN2)N=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.